
Ethyl myristate
Overview
Description
Ethyl myristate (CAS 124-06-1), also known as ethyl tetradecanoate, is a saturated fatty acid ethyl ester derived from myristic acid (C14:0) and ethanol. It is a colorless to pale yellow liquid with a molecular weight of 256.43 g/mol and a boiling point of ~295°C . Structurally, it consists of a 14-carbon alkyl chain esterified with an ethyl group. This compound is widely utilized in:
- Food and beverage industries: Contributes to sweet, fruity, and waxy aromas in alcoholic beverages (e.g., brandy, jujube wine) and fermented products .
- Biofuel production: A component of biodiesel due to its compatibility with transesterification processes .
- Pharmaceuticals: Used in transdermal drug delivery systems and as a precursor for synthesizing bioactive compounds .
- Cosmetics: Functions as an emollient and stabilizer in formulations .
Preparation Methods
Acid-Catalyzed Esterification
Reaction Mechanism and Conditions
The most common method for synthesizing ethyl myristate involves the acid-catalyzed esterification of myristic acid with ethanol. Sulfuric acid () is frequently employed as a homogeneous catalyst due to its strong proton-donating capacity, which accelerates the nucleophilic attack of ethanol on the carbonyl group of myristic acid . A representative protocol involves reacting myristic acid (53 mmol) with a 4% wt sulfuric acid solution in ethanol under sonication for 4.5 hours . The sonication enhances mass transfer and reduces reaction time by generating microturbulence, which improves interfacial contact between the immiscible reactants.
Optimization and Yield
Key parameters influencing the yield include:
-
Catalyst concentration : Excess (>5% wt) may lead to side reactions like sulfonation, whereas lower concentrations (<3% wt) result in incomplete conversion .
-
Temperature : Elevated temperatures (70–80°C) typically accelerate the reaction but risk ethanol evaporation. The optimal range is 60–70°C .
-
Molar ratio : A 1:15 molar ratio of myristic acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation .
Under optimized conditions, this method achieves yields exceeding 98% . Post-reaction purification involves neutralization with sodium hydroxide, solvent evaporation, and drying over anhydrous . Characterization via FT-IR reveals peaks at 1735 cm (ester C=O stretch) and 1180 cm (C-O ester bond) .
Enzymatic Synthesis Using Lipases
Green Chemistry Approach
Enzymatic esterification offers an eco-friendly alternative by utilizing lipases as biocatalysts. Immobilized Candida antarctica lipase B (Novozym 435) is particularly effective due to its stability in non-aqueous media and high regioselectivity . The reaction occurs in a single-phase system with isopropyl alcohol as both a substrate and solvent, eliminating the need for toxic organic solvents .
Process Parameters and Efficiency
-
Molar ratio : A 15:1 molar ratio of isopropyl alcohol to myristic acid maximizes conversion by reducing substrate inhibition .
-
Temperature : Optimal activity is observed at 60°C, balancing enzyme stability and reaction kinetics .
-
Catalyst loading : 4% wt Novozym 435 relative to substrates yields 87.65% conversion in 5 hours .
The enzymatic method simplifies downstream processing: unreacted myristic acid is separated via cold centrifugation (0°C), while excess alcohol is distilled and reused . Although yields are lower than acid catalysis, this method avoids corrosive reagents and reduces waste.
Extraction from Natural Sources
Nutmeg Waste Utilization
This compound occurs naturally in nutmeg (Myristica fragrans), and its extraction from processing byproducts (e.g., shells, husks) offers a sustainable route . Nutmeg oil, obtained via steam distillation or solvent extraction, contains 60–80% myristicin and 10–15% myristic acid .
Esterification of Natural Myristic Acid
The isolated myristic acid is esterified with ethanol using acid or enzymatic catalysts (Section 1 and 2). However, natural extraction introduces challenges:
-
Purity : Nutmeg oil contains terpenes and phenolic compounds that require fractional distillation or chromatography for removal .
-
Scalability : Batch processing limits throughput compared to synthetic routes.
Comparative Analysis of Methods
Characterization and Quality Control
This compound synthesized via these methods is validated using:
Chemical Reactions Analysis
Hydrolysis: Breakdown Reactions
Ethyl myristate undergoes hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
Applications : Regeneration of myristic acid for reuse in synthesis .
Base-Catalyzed Hydrolysis (Saponification)
Byproducts : Sodium myristate (soap) and ethanol .
Metabolic Pathways: In Vivo Reactions
This compound is a biomarker for ethanol consumption, formed via non-oxidative ethanol metabolism:Key Findings :
- Detected in meconium and hair as a marker for prenatal alcohol exposure .
- Elevated levels correlate with impaired cognitive development in children (e.g., lower Working Memory Index) .
Transesterification: Biodiesel Production
This compound participates in transesterification to produce glycerol and biodiesel:Innovative Methods :
- Enzymatic catalysis in supercritical CO₂ improves reaction efficiency (90% conversion at 40°C) .
- Lipases (e.g., Candida antarctica) enhance selectivity and reduce energy use .
Thermal Decomposition and Combustion
At high temperatures (>315°C), this compound decomposes or combusts:
Combustion :Byproducts :
- Carbon monoxide (CO) and acrid smoke under incomplete combustion .
- Flash point: >113°C; autoignition temperature: 315°C .
Enzymatic and Catalytic Reactions
Enzymatic Synthesis :
- Lipase-catalyzed esterification in solvent-free systems achieves 95% yield .
- Continuous processes in supercritical CO₂ reduce downstream separation costs .
Catalytic Cracking :
Scientific Research Applications
Cosmetic Formulations
Ethyl myristate is widely used in cosmetic products due to its emollient properties. It enhances the texture and feel of creams and lotions and improves skin absorption.
Key Benefits:
- Acts as a skin-conditioning agent.
- Enhances the spreadability of formulations.
- Provides a silky feel upon application.
Case Study:
A study published in the International Journal of Cosmetic Science demonstrated that formulations containing this compound showed improved hydration and skin barrier function compared to control formulations lacking this ingredient .
Pharmaceutical Applications
In the pharmaceutical sector, this compound serves as a solvent and penetration enhancer for topical drug formulations. Its ability to solubilize active ingredients significantly improves bioavailability.
Key Benefits:
- Enhances the solubility of poorly water-soluble drugs.
- Improves the efficacy of topical medications.
- Reduces irritation associated with some active ingredients.
Data Table: Pharmaceutical Applications
Application Type | Examples of Active Ingredients | Benefits |
---|---|---|
Topical Formulations | NSAIDs, corticosteroids | Enhanced bioavailability |
Transdermal Patches | Hormones | Improved skin penetration |
Case Study:
Research highlighted in Pharmaceutical Research indicated that incorporating this compound into transdermal patches increased the permeation rate of diclofenac by 200% compared to patches without it .
Food Industry
This compound is recognized as a flavoring agent and food additive. It is classified as Generally Recognized As Safe (GRAS) and is used to enhance the taste and aroma of food products.
Key Benefits:
- Acts as a flavor enhancer.
- Improves mouthfeel in food products.
Data Table: Food Applications
Application Type | Usage | Regulatory Status |
---|---|---|
Flavoring Agent | Confectionery, baked goods | GRAS |
Food Additive | Emulsifier in sauces | GRAS |
Biotechnology Research
In biotechnology, this compound is employed as a medium for cell culture, particularly in studies involving lipid metabolism. It provides an optimal environment for cell growth.
Key Benefits:
- Supports cell proliferation.
- Facilitates lipid-based studies.
Case Study:
A study published in Biotechnology Progress explored the use of this compound in culturing thermotolerant yeast strains, showing enhanced growth rates and lipid production under elevated temperatures .
Perfume and Fragrance Industry
This compound functions as a fixative in perfumes, stabilizing and prolonging fragrance longevity.
Key Benefits:
- Improves scent retention.
- Enhances overall fragrance profile.
Data Table: Fragrance Applications
Application Type | Role | Impact |
---|---|---|
Perfume Formulations | Fixative | Prolonged scent duration |
Scented Products | Stabilizer | Enhanced fragrance quality |
Mechanism of Action
The mechanism of action of ethyl tetradecanoate involves its interaction with cell membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Ethyl myristate belongs to the fatty acid ethyl ester (FAEE) family, which includes esters of varying chain lengths (C8–C18). Below is a detailed comparison with structurally analogous esters:
Physical and Chemical Properties
- Key Findings: Longer-chain esters (e.g., ethyl palmitate, stearate) exhibit lower solubility in ethanol-water mixtures, leading to turbidity in chilled beverages. This compound shows intermediate behavior, with solubility reductions of 11–87% during cold stabilization of brandy . Density studies under high pressure reveal that this compound has distinct physicochemical profiles compared to methyl esters (e.g., mthis compound) due to differences in alkyl chain branching .
Data Table: Comparative Overview of Key Ethyl Esters
Property | Ethyl Caprate (C10) | Ethyl Laurate (C12) | This compound (C14) | Ethyl Palmitate (C16) |
---|---|---|---|---|
Molecular Weight | 200.32 | 228.37 | 256.43 | 284.48 |
Odor Profile | Pineapple, fruity | Sweet, floral | Sweet, waxy | Mild, fatty |
Solubility in Ethanol | High | Moderate | Low | Very low |
Role in Beverages | Enhances freshness | Balances aroma | Stabilizes flavor | Causes turbidity |
Biodiesel Relevance | Improves cold flow | Optimizes viscosity | Moderate combustion | Enhances lubricity |
Key References |
Biological Activity
Ethyl myristate, a long-chain fatty acid ethyl ester derived from myristic acid, has garnered attention for its diverse biological activities. This compound is not only utilized in various industrial applications but also exhibits significant pharmacological properties, including antifungal, antioxidant, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound (C16H32O2) is characterized by its structure as an ethyl ester of myristic acid. It is a colorless liquid with a fruity odor and is soluble in organic solvents. Its chemical properties make it suitable for various applications in food, cosmetics, and pharmaceuticals.
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound and related fatty acid esters. A study evaluated the minimal inhibitory concentration (MIC) of various fatty acid methyl esters (FAMEs), including this compound, against clinically relevant fungi.
Table 1: Antifungal Activity of this compound and Related Compounds
Compound | MIC (µg/mL) | Target Fungi |
---|---|---|
This compound | 62.5 | Paracoccidioides brasiliensis |
Methyl Linoleate | 62.5 | P. brasiliensis |
Sunflower FAMEs | 15.6 - 31.2 | C. krusei, C. glabrata |
The study found that this compound exhibited antifungal activity with an MIC value of 62.5 µg/mL against P. brasiliensis, indicating its potential as a therapeutic agent against fungal infections .
Antioxidant Activity
This compound has also demonstrated antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
Table 2: Antioxidant Activity of this compound
Test Method | IC50 (µg/mL) | Reference Compound |
---|---|---|
DPPH Scavenging | 48.8 | Ascorbic Acid |
ABTS Radical Scavenging | 16.8 | Trolox |
In antioxidant assays, this compound showed significant activity with IC50 values comparable to established antioxidants like ascorbic acid and Trolox .
Case Studies and Research Findings
- Antifungal Efficacy : A comprehensive study on the antifungal activity of FAMEs demonstrated that this compound was effective against multiple strains of fungi, including Candida species and P. brasiliensis. The production of reactive oxygen species (ROS) was linked to its antifungal action, suggesting that oxidative stress induced by these compounds plays a role in their efficacy .
- Potential in Alcohol Addiction Treatment : Research has indicated that fatty acid ethyl esters, including this compound, may influence ethanol consumption behavior in animal models. A study showed that treatment with compounds like CEF (which includes this compound) resulted in a significant reduction in ethanol intake among rats, highlighting its potential therapeutic application in alcohol addiction .
- Biotechnological Applications : this compound's antimicrobial properties have been explored in biotechnological contexts, particularly in food preservation and safety applications due to its ability to inhibit pathogen growth .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing ethyl myristate in a laboratory setting?
- Methodological Answer : this compound is synthesized via esterification of myristic acid with ethanol, typically using acid catalysts (e.g., sulfuric acid). Characterization involves:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification .
- Nuclear Magnetic Resonance (NMR) to confirm molecular structure via proton and carbon shifts .
- Refractive Index and Density Measurements using Anton Paar DMA HP densimeters for thermophysical validation .
- Key Consideration : Ensure anhydrous conditions to prevent hydrolysis during synthesis.
Q. How can researchers resolve discrepancies in reported thermophysical properties (e.g., density, viscosity) of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in temperature, pressure, or instrumentation. To reconcile
- Cross-validate measurements using standardized equipment (e.g., Anton Paar densimeters) under controlled conditions .
- Apply the Redlich–Kister equation to model excess molar volumes in mixtures, as demonstrated in biodiesel component studies .
- Compare results with NIST reference data, ensuring calibration against certified standards .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s role as a biomarker in forensic alcohol analysis?
- Methodological Answer : this compound is a fatty acid ethyl ester (FAEE) used to detect chronic alcohol abuse. Key steps include:
- Solid-Phase Microextraction (SPME) coupled with GC-MS to isolate FAEEs from hair or blood matrices .
- Use deuterated internal standards (e.g., D5-ethyl myristate) to correct for matrix effects and improve quantification accuracy .
- Validate results against established thresholds (e.g., FAEE >0.5 ng/mg in hair indicates probable alcohol abuse) .
Q. How do pre-fermentative treatments in winemaking affect this compound content, and what analytical methods quantify these changes?
- Methodological Answer : Treatments like bentonite or tannin addition alter ester profiles. To analyze:
- Employ Headspace GC-MS to capture volatile esters in wine .
- Quantify this compound alongside other esters (e.g., ethyl caprate) using calibration curves with internal standards .
- Correlate ester concentrations with sensory attributes (e.g., fruity notes) via multivariate statistical analysis .
Q. What strategies address contradictions in high-pressure density data for this compound in biodiesel research?
- Methodological Answer : Contradictions may stem from non-ideal mixing behavior. Solutions include:
- Measuring excess molar volumes (V<sup>E</sup>) and viscosity deviations (Δη) in this compound/ethylcyclohexane mixtures to identify non-ideal interactions .
- Applying the Tammann–Tait equation to extrapolate high-pressure density data, achieving <0.01% deviation in validated studies .
- Reporting detailed experimental parameters (pressure range: 0.1–60 MPa; temperature: 293–413 K) to enable direct comparison .
Q. Data-Driven Insights
Properties
IUPAC Name |
ethyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047654 | |
Record name | Ethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |
Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl tetradecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
178.00 to 180.00 °C. @ 12.00 mm Hg | |
Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |
Record name | Ethyl tetradecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.862 | |
Record name | Ethyl tetradecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
124-06-1 | |
Record name | Ethyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl myristate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |
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Record name | Ethyl myristate | |
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Record name | Tetradecanoic acid, ethyl ester | |
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Record name | Ethyl tetradecanoate | |
Source | EPA DSSTox | |
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Record name | Ethyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |
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Record name | ETHYL MYRISTATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |
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Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12.3 °C | |
Record name | Ethyl tetradecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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